2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE is a complex organic compound with a molecular formula of C16H16N2O3 This compound is characterized by the presence of an ethoxy group attached to an aniline moiety, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 2-ethoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 2-{[(2-formylanilino)carbonyl]amino}benzamide, while nitration can introduce nitro groups onto the aromatic ring .
Scientific Research Applications
2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE: Contains a chloro group instead of an ethoxy group.
2-{[(2-NITROANILINO)CARBONYL]AMINO}BENZAMIDE: Features a nitro group in place of the ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications .
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-14-10-6-5-9-13(14)19-16(21)18-12-8-4-3-7-11(12)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUUZIJLACTREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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